![molecular formula C19H17FN2O3 B2651830 1-(4-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207052-83-2](/img/structure/B2651830.png)
1-(4-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
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Description
1-(4-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione, also known as EFDP, is a pyrazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. EFDP is a versatile compound that can be synthesized using different methods and has shown promising results in various scientific studies.
Scientific Research Applications
Endonuclease Inhibition and Potential Antiviral Properties
The compound is structurally related to flutimide analogs, which have been explored for their capacity to inhibit the cap-dependent endonuclease activity of the influenza virus A. This inhibition is a crucial target for developing therapeutic agents for influenza infections. Specific aromatic analogs of flutimide have demonstrated a significant increase in activity, suggesting the potential of such compounds in antiviral therapies (Singh & Tomassini, 2001).
Structural Elucidation and Bioactive Potential
Compounds structurally similar to the query compound, like bromophenol coupled with diketopiperazine, have been isolated from marine sources and have undergone thorough structural analysis through advanced spectroscopic techniques. Such compounds have demonstrated notable bioactive potential, particularly in marine ecosystems (Xu et al., 2012).
Pyrazine Chemistry and Its Applications
The synthesis and transformation of pyrazine derivatives, including 3,6-dihydropyrazines, have been extensively studied. These compounds have been utilized in various chemical reactions, showcasing the versatility of pyrazine chemistry in synthesizing complex molecules (Blake et al., 1972).
Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds like 4H-thieno[3,4-c]pyrazole derivatives, which share a pyrazole core with the query compound, has been achieved. These compounds have shown a broad range of biological activities, including anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities (Menozzi et al., 1992).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-25-16-9-7-15(8-10-16)22-12-11-21(18(23)19(22)24)13-14-5-3-4-6-17(14)20/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUFDCIZZLRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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